molecular formula C4H6O<br>CH3CH=CHCHO<br>C4H6O<br>CH2=C(CH3)CHO<br>C4H6O B123484 Methacrolein CAS No. 78-85-3

Methacrolein

Cat. No. B123484
CAS RN: 78-85-3
M. Wt: 70.09 g/mol
InChI Key: STNJBCKSHOAVAJ-UHFFFAOYSA-N
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Description

Methacrolein (MACR) is a multifunctional carbonyl compound with high reactivity in the atmosphere, primarily formed as a major product of isoprene oxidation . It is an important intermediate in the production of methacrylic acid and methyl methacrylate, which are key monomers in polymerization reactions . The compound has been the subject of various studies due to its significance in atmospheric chemistry and industrial applications.

Synthesis Analysis

Methacrolein can be synthesized through the catalytic oxidation of isoprene, as well as the condensation of formaldehyde and propionaldehyde. The catalysis by heteropoly compounds, particularly 12-molybdophosphoric acid, has been shown to effectively oxidize methacrolein to methacrylic acid . Another method involves the aldol condensation of formaldehyde and propionaldehyde catalyzed by L-proline, which follows the Mannich route and has been optimized for better yields under mild conditions .

Molecular Structure Analysis

The molecular structure of methacrolein has been investigated using electron diffraction, microwave, and vibrational spectroscopy, supplemented with ab initio calculations. The gas phase consists of ap and sp conformers, with planar heavy atom skeletons for both forms. The ratio of these conformers at room temperature is 89:11, indicating a slight preference for the ap form .

Chemical Reactions Analysis

Methacrolein undergoes various chemical reactions, including photooxidation, ozonolysis, and radical-initiated oxidation. In aqueous phase photooxidation, methacrolein reacts with OH radicals, leading to products such as methylglyoxal, formaldehyde, and acetic acid . The OH-initiated oxidation in the gas phase results in products like CO, CO2, hydroxyacetone, and methacryloylperoxynitrate (MPAN) . Ozonolysis of isoprene, which produces methacrolein, involves the formation of methacrolein oxide and subsequent reactions leading to various products . Additionally, the dimerization of methacrolein can occur through different pathways, including a regiospecific process that merges 4+2 and 2+4 cycloaddition paths .

Physical and Chemical Properties Analysis

The physical and chemical properties of methacrolein are influenced by its interactions with other atmospheric components. The presence of water vapor has been shown to affect the yields of oxidation products such as formaldehyde and hydroxyacetone . The peroxy radicals formed from methacrolein can undergo isomerization, which impacts the atmospheric fate of the compound . Furthermore, the organocatalytic dimerization of methacrolein with methanol has been studied, revealing a reaction mechanism involving the activation of methanol by zwitterionic intermediates .

Scientific Research Applications

Synthesis in Polymer and Coating Production

Methacrolein serves as a vital intermediate in producing methyl methacrylate (MMA), extensively used in manufacturing acrylic plastics or polymer dispersions for paints and coatings. It can be synthesized through the condensation of propionaldehyde with formaldehyde, utilizing amine salts and Mannich base intermediates under atmospheric pressure (Yu Chao Li et al., 2011).

Atmospheric Chemistry and Environmental Impact

In atmospheric chemistry, methacrolein is a major degradation product of isoprene. Its reaction with Cl atoms plays a role in isoprene degradation in environments where these species are abundant. Understanding the energetics and kinetics of methacrolein's reactions is crucial for comprehending atmospheric processes (Cuihong Sun, Baoen Xu, & Shaowen Zhang, 2014).

Catalytic Synthesis via Aldol Condensation

L-proline has been investigated as a catalyst for aldol condensation of formaldehyde and propionaldehyde to produce methacrolein. This catalytic system is closely related to the competition between synthesizing methacrolein and producing 2-methyl-2-pentenal, a side reaction. The study included kinetic analyses and identified optimal reaction conditions (Jia-You Yu et al., 2020).

Role in Isoprene Ozonolysis

Methacrolein is a significant product of isoprene ozonolysis. Methacrolein oxide, an important ozonolysis intermediate, allows the species to cyclize, forming various derivatives. Understanding these pathways is crucial in atmospheric chemistry (K. Kuwata & L. Valin, 2008).

Environmental and Health Impacts

Exposure to methacrolein can cause respiratory effects, particularly irritation of the upper respiratory tract. Studies have shown a concentration-dependent decrease in the respiratory rate of mice exposed to methacrolein, indicating its potential as a sensory irritant (S. Larsen & G. Nielsen, 2000).

Green Process in Chemical Production

Methacrolein separation is critical in the production of methyl methacrylate, a key material for acrylic resins. Green processes involving ionic liquids have been developed for this separation, demonstrating economic and environmental advantages over traditional methods (Ruiyi Yan et al., 2011).

Other Applications and Studies

  • Methacrolein is used in forming high molecular weight multifunctional products and secondary organic aerosols (SOA) in the atmosphere (I. Haddad et al., 2009).
  • The uptake of methacrolein by tree saplings suggests its significance in atmospheric processes, particularly in forests (A. Tani, Seita Tobe, & Sachie Shimizu, 2010).
  • Methacrolein's reaction with hydroxyl radicals in air plays a critical role in atmospheric chemistry, specifically in the planetary boundary layer (G. da Silva, 2012).

Safety And Hazards

Methacrolein is highly flammable . It causes severe skin burns and eye damage . It may cause respiratory irritation and is fatal if inhaled . It is suspected of causing genetic defects and is toxic if swallowed or in contact with skin .

Future Directions

Methacrolein is an important intermediate extensively used in the manufacture of methyl methacrylate and other materials (polymers and resins) . Therefore, research into its synthesis and properties is of significant interest. For example, the use of different catalysts for the aldol condensation of formaldehyde and propionaldehyde to produce methacrolein is an active area of research .

properties

IUPAC Name

2-methylprop-2-enal
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InChI

InChI=1S/C4H6O/c1-4(2)3-5/h3H,1H2,2H3
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InChI Key

STNJBCKSHOAVAJ-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C=O
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Molecular Formula

C4H6O, Array
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Related CAS

25120-30-3
Record name 2-Propenal, 2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID0052540
Record name Methacrylaldehyde
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Molecular Weight

70.09 g/mol
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Physical Description

Methacrylaldehyde appears as a colorless liquid. Less dense than water. May be toxic by ingestion, inhalation and skin absorption. Severely irritating to skin and eyes. Used to make plastics., Liquid, A colorless liquid with a characteristic odor; [ICSC], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
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Boiling Point

68.4 °C, 68 °C
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Flash Point

35 °F (NFPA, 2010), 35 °F (2 °C) (OPEN CUP), -15 °C
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Solubility

MISCIBLE WITH WATER, ETHANOL, ETHER, Water solubility = 5.9% (59,000 mg/L) at 20 °C, Solubility in water, g/100ml at 20 °C: 6 (soluble)
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Density

0.849 @ 25 °C/4 °C, Relative density (water = 1): 0.8
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Vapor Density

2.4 (AIR= 1), Relative vapor density (air = 1): 2.42
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Vapor Pressure

155.0 [mmHg], 155 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 16
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Product Name

Methacrolein

Color/Form

COLORLESS LIQUID

CAS RN

78-85-3
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Melting Point

-81 °C
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Synthesis routes and methods I

Procedure details

In another aspect, the invention comprises a process for the recovery of methacrylic acid and acetic acid produced by the oxidation of isobutylene or tertiary butyl alcohol into methacrolein, followed by the recovery of methacrolein, and thereafter oxidation of the methacrolein to form methacrylic acid. The methacrylic acid and acetic acid are recovered by cooling and condensing the effluent from the second oxidation (of methacrolein) and then passing the condensed effluent directly, and without preliminary extraction, into an azeotropic distillation carried out in the presence of a solvent, preferably methyl n-propyl ketone. Substantially dry crude methacrylic acid is withdrawn as a bottoms product from the azeotropic distillation, along with impurities and acetic acid. Separation and recovery of methacrylic acid and acetic acid may be carried out in conventional distillation facilities.
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Synthesis routes and methods II

Procedure details

An apparatus for the production of (meth)acrylic acid which is preferred according to the invention comprises the (meth)acrylic acid reactor and a quench absorber during the synthesis of (meth)acrylic acid by catalytic gaseous phase reaction of C4 starting compounds with oxygen. (Meth)acrylic acid may be obtained particularly preferably by catalytic gaseous phase oxidation of isobutene, isobutane, tert.-butanol, iso-butyraldehyde, methacrolein or meth-tert.-butylether. Further details on the production of (meth)acrylic acid are disclosed in EP 0 092 097 B1, EP 0 058 927 and EP 0 608 838.
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(meth)acrylic acid
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(meth)acrylic acid
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(meth)acrylic acid
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C4
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Synthesis routes and methods III

Procedure details

In order to take advantage of the combustion step, the naphthalate diester is selected to produce an appropriate alcohol byproduct that has a volatility comparable to or greater than that of water. There are several ways of expressing this selection. As a first, the naphthalene diester can be selected on the basis of being one that will produce an alcohol byproduct that is selected form the group consisting of methanol (CH3OH, b.p. 64.5° C.), ethanol (CH3CH2OH; b.p. 64.5° C.), propanol (CH3CH2CH3OH; b.p. 78.3° C.), and isopropanol (CH3CHOHCH3 ; 82.5° C.), all of which have boiling points less than that of water and thus the appropriate volatility. Other possible alcohol byproducts that define qualifying naphthalene diesters, include secondary butanol (CH3CH2CHOHCH3 ; b.p. 99.5° C.) and tertbutanol ((CH3)3COH; b.p. 83° C.). Naphthalene diesters that produce isobutenal ((CH3)2CHCH2OH; b.p. 108° C.) and tertpentanol (CH3CH2C(OH)(CH3)2 ; b.p. 102° C.) are also candidates although their boiling points slightly exceed that of water at atmospheric pressure.
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naphthalene diesters
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Synthesis routes and methods IV

Procedure details

Subsequently, the resulting mixed gas (a raw material gas) is passed through a dehydration catalyst to decompose part of t-butanol into isobutylene and water by dehydration reaction and then supplied; otherwise the resulting mixed gas is not sent through said dehydration catalyst and directly supplied; to an oxidation catalyst layer maintained at a predetermined temperature to obtain methacrolein and/or methacrylic acid by catalytic gas phase oxidation reaction.
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Synthesis routes and methods V

Procedure details

U.S. Pat. No. 3,639,449 describes a very similar process for the preparation of carboxylic acid esters from aldehydes and/or alcohols by reaction with oxygen over a noble metal catalyst (for example palladium) at from 0° to 300° C. Here again, the limited usefulness of a pure palladium catalyst for the preparation of methyl methacrylate is revealed: Example 16, the only example which illustrates the preparation of methyl methacrylate from methanol and methacrolein over a catalyst consisting of 2% of Pd on active carbon, gives a methacrolein conversion of 17.3% with a selectivity of 56.1% as regards methyl methacrylate formation and 40.6% as regards propylene formation.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methacrolein
Reactant of Route 2
Methacrolein
Reactant of Route 3
Methacrolein
Reactant of Route 4
Methacrolein
Reactant of Route 5
Reactant of Route 5
Methacrolein
Reactant of Route 6
Methacrolein

Citations

For This Compound
13,800
Citations
LT Iraci, BM Baker, GS Tyndall, JJ Orlando - Journal of atmospheric …, 1999 - Springer
Using an equilibrium headspace technique, Henry's law coefficients were measured for methacrolein (H = 6.5 ± 0.7 M atm-1) and methylvinyl ketone (41 ± 7.0 M atm-1) in water at 25 C. …
Number of citations: 64 link.springer.com
K Eguchi, I Aso, N Yamazoe, T Seiyama - Chemistry Letters, 1979 - journal.csj.jp
12-Molybdophosphoric acid and its salts were examined as catalysts for methacrolein oxidation. The catalytic activity was strongly dependent on the kind of counter ion, the highest …
Number of citations: 40 www.journal.csj.jp
CE Canosa-Mas, MD King, DE Shallcross… - Physical Chemistry …, 1999 - pubs.rsc.org
… important loss process for methacrolein and that it can lead to the generation of OH at night. … was to study the kinetics of the reactions of with methyl vinyl ketone and methacrolein: NO 3 …
Number of citations: 56 pubs.rsc.org
SA Montzka, M Trainer, PD Goldan… - Journal of …, 1993 - Wiley Online Library
… 0.01 ppbv, while the methacrolein mixing ratio varied from 2.6 … The mixing ratios of methyl vinyl ketone and methacrolein … was larger than methacrolein, while methacrolein tended to be …
Number of citations: 217 agupubs.onlinelibrary.wiley.com
CE Canosa-Mas, ESN Cotter, J Duffy… - Physical Chemistry …, 2001 - pubs.rsc.org
… atoms with acrolein; chloroacetone with methacrolein; and chloroacetaldehyde with methyl … methacrolein and <0.03 for methyl vinyl ketone. The reaction of Cl atoms with methacrolein …
Number of citations: 37 pubs.rsc.org
L Zhang, S Paul, F Dumeignil, B Katryniok - Catalysts, 2021 - mdpi.com
Selective oxidation of isobutane to methacrolein (MAC) and methacrylic acid (MAA) has received great interest both in the chemical industry and in academic research. The advantages …
Number of citations: 5 www.mdpi.com
S El-Taher - Canadian Journal of Chemistry, 2009 - cdnsciencepub.com
Ab initio molecular-orbital calculations have been performed to investigate the reaction mechanisms of the HO • -initiated reactions of the α,β-unsaturated aldehydes: acrolein (ACR), …
Number of citations: 4 cdnsciencepub.com
SA Montzka, M Trainer, WM Angevine… - Journal of …, 1995 - Wiley Online Library
… ratio for methacrolein was 480 ppt. The results for methyl vinyl ketone and methacrolein are … is observed for methyl vinyl ketone, relative to methacrolein, during both years. In addition to …
Number of citations: 98 agupubs.onlinelibrary.wiley.com
JD Crounse, HC Knap, KB Ørnsø… - The Journal of …, 2012 - ACS Publications
… in methacrolein react with NO to form methacrolein hydroxy … that most of the methacrolein hydroxy peroxy radicals formed … of the OH oxidation of methacrolein over a broad range of …
Number of citations: 166 pubs.acs.org
SM Aschmann, R Atkinson - Environmental science & technology, 1994 - ACS Publications
… vinyl ketone and methacrolein were taken into … for methacrolein. Experiments were also carried out in the absence of added cyclohexane, and the methylvinyl ketone and methacrolein …
Number of citations: 144 pubs.acs.org

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